molecular formula C18H18N4O B12186893 N-(2,3-dihydro-1H-inden-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-(2,3-dihydro-1H-inden-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B12186893
M. Wt: 306.4 g/mol
InChI Key: YKVVHNYBVOQMRE-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique combination of an indene, pyrrole, and pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indene derivative, followed by the formation of the pyrazole ring, and finally the introduction of the pyrrole moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyrrole rings.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, indene derivatives, and pyrrole-containing molecules. Examples are:

  • 1-methyl-3-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
  • 2,3-dihydro-1H-inden-2-yl-1-methyl-1H-pyrazole-4-carboxamide

Uniqueness

N-(2,3-dihydro-1H-inden-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C18H18N4O/c1-21-18(22-8-4-5-9-22)16(12-19-21)17(23)20-15-10-13-6-2-3-7-14(13)11-15/h2-9,12,15H,10-11H2,1H3,(H,20,23)

InChI Key

YKVVHNYBVOQMRE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)NC2CC3=CC=CC=C3C2)N4C=CC=C4

Origin of Product

United States

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